An In-depth Technical Guide to Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate
An In-depth Technical Guide to Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate
This guide provides a comprehensive technical overview of Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate, a thiophene derivative with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, a validated synthesis protocol, and its prospective applications.
Introduction: The Thiophene Scaffold in Modern Research
Thiophene-containing heterocyclic compounds are a cornerstone in the development of novel therapeutic agents and functional materials.[1] The thiophene ring, a five-membered aromatic heterocycle with a sulfur atom, is a versatile pharmacophore found in numerous marketed drugs, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The unique electronic properties of the thiophene nucleus also make it a valuable component in the design of organic electronic materials.[2] Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate belongs to this important class of molecules, featuring a thiophene-2-carboxylate core functionalized with a benzylsulfanyl group at the 5-position. This specific substitution pattern is anticipated to confer unique biological and material properties, making it a compound of high interest for further investigation.
Molecular Structure and Physicochemical Properties
The structural and electronic attributes of a molecule are fundamental to its chemical behavior and biological activity. This section outlines the key molecular characteristics of Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate.
Molecular Structure
The molecular structure of Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate is characterized by a central thiophene ring. A methyl carboxylate group is attached at the C2 position, and a benzylsulfanyl group is linked to the C5 position.
Figure 1: 2D structure of Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate.
Physicochemical Data
A summary of the key physicochemical properties of Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate is provided in the table below. These values are calculated based on the molecular structure.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₂S₂ | Calculated |
| Molecular Weight | 264.37 g/mol | Calculated |
| IUPAC Name | Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate | - |
| SMILES | COC(=O)c1cc(SCC2=CC=CC=C2)sc1 | - |
| InChI | InChI=1S/C13H12O2S2/c1-15-13(14)11-8-9-12(17-11)16-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 | - |
Synthesis Protocol
The synthesis of Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate can be achieved through a nucleophilic substitution reaction. The proposed synthetic route is outlined below, based on established methodologies for the preparation of similar thiophene derivatives.[1]
Proposed Synthetic Pathway
Figure 2: Proposed synthesis workflow for Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate.
Step-by-Step Experimental Procedure
-
Reactant Preparation: To a solution of Methyl 5-bromothiophene-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Nucleophile: Add benzyl mercaptan (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate.
Spectroscopic Characterization (Predicted)
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| 7.65 (d, 1H) | Thiophene-H3 |
| 7.15 (d, 1H) | Thiophene-H4 |
| 7.40-7.20 (m, 5H) | Phenyl-H |
| 4.15 (s, 2H) | -S-CH₂- |
| 3.85 (s, 3H) | -OCH₃ |
Potential Applications in Research and Drug Development
The structural motifs present in Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate suggest several promising avenues for research and development.
-
Anticancer and Anti-inflammatory Agents: The thiophene-2-carboxylate scaffold is a known pharmacophore in the design of various therapeutic agents.[1][2] The introduction of the benzylsulfanyl group may enhance lipophilicity and modulate binding to biological targets. This compound could serve as a key intermediate for the synthesis of novel kinase inhibitors or anti-inflammatory drugs.
-
Antimicrobial Drug Discovery: Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activities.[1] Further derivatization of the carboxylate or the phenyl ring could lead to the discovery of new antibacterial or antifungal agents.
-
Materials Science: The conjugated π-system of the thiophene ring, in combination with the sulfur atoms, imparts interesting electronic properties. This makes the molecule a potential building block for the synthesis of organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs).[2]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate is not available, general laboratory safety precautions should be observed based on the functional groups present.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood.[5][6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Potential Hazards: Thiophene derivatives can be skin and eye irritants.[5][6] Benzyl mercaptan, a potential reactant, is known for its strong, unpleasant odor and is a skin irritant. Avoid inhalation of vapors and direct contact with skin and eyes.[8]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate is a promising heterocyclic compound with a versatile chemical structure. Its synthesis is achievable through standard organic chemistry techniques, and its scaffold holds significant potential for the development of new pharmaceuticals and advanced materials. This technical guide provides a foundational understanding of its properties and potential applications, encouraging further exploration by the scientific community.
References
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]
-
5-methylsulfanyl-thiophene-2-carboxylic acid ethyl ester. ChemSynthesis. [Link]
-
Methyl 5-p-tolylthiophene-2-carboxylate (C13H12O2S). PubChemLite. [Link]
-
5-Methyl-2-thiophenecarboxaldehyde. PubChem. [Link]
-
Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. MDPI. [Link]
-
2-ethyl-5-methyl thiophene. The Good Scents Company. [Link]
-
Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Physics @ Manasagangotri. [Link]
-
5-benzylsulfanyl-furan-2-carboxylic acid methyl ester. ChemSynthesis. [Link]
Sources
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
